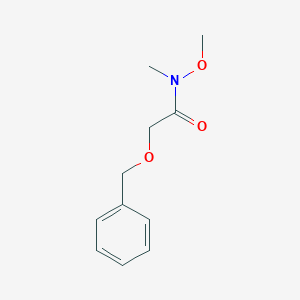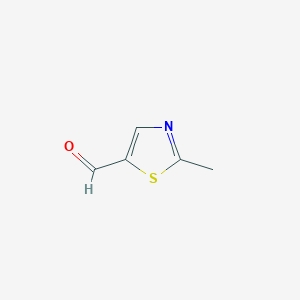![molecular formula C7H4N2O3S B182333 7-Nitrobenzo[D]oxazole-2-thiol CAS No. 101494-76-2](/img/structure/B182333.png)
7-Nitrobenzo[D]oxazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitrobenzo[D]oxazole-2-thiol (NBD-2-thiol) is a fluorescent dye that is widely used in biochemical and physiological research. It is a small molecule that can be attached to proteins, peptides, and other biomolecules to track their movement and interactions in living cells and tissues. NBD-2-thiol is a versatile tool that has found applications in a wide range of fields, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 7-Nitrobenzo[D]oxazole-2-thiol is based on its ability to undergo a photochemical reaction known as photoisomerization. When excited by light, the molecule undergoes a reversible conformational change, which results in a shift in its fluorescence emission spectrum. This property allows 7-Nitrobenzo[D]oxazole-2-thiol to act as a molecular sensor, reporting on changes in the local environment of the attached biomolecule.
Biochemische Und Physiologische Effekte
7-Nitrobenzo[D]oxazole-2-thiol has been used to study a wide range of biochemical and physiological processes. For example, it has been used to track the movement of neurotransmitter receptors in the brain, allowing researchers to better understand how these receptors are regulated. It has also been used to study the interactions between proteins and lipids in cell membranes, providing insights into the mechanisms of signal transduction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Nitrobenzo[D]oxazole-2-thiol is its versatility. It can be attached to a wide range of biomolecules, making it a valuable tool for studying many different biological processes. It is also relatively easy to synthesize and can be used in a wide range of experimental settings.
However, there are also some limitations to the use of 7-Nitrobenzo[D]oxazole-2-thiol. One of the main limitations is its sensitivity to environmental factors such as pH and temperature. This can make it difficult to interpret experimental results, particularly when comparing data obtained under different conditions. Additionally, the fluorescence of 7-Nitrobenzo[D]oxazole-2-thiol can be quenched by certain compounds, which can limit its usefulness in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for the use of 7-Nitrobenzo[D]oxazole-2-thiol in scientific research. One area of interest is the development of new methods for attaching the molecule to biomolecules, which could improve its sensitivity and specificity. Another area of interest is the development of new imaging techniques that can be used to track the movement and interactions of 7-Nitrobenzo[D]oxazole-2-thiol-labeled biomolecules in living tissues.
Conclusion:
In conclusion, 7-Nitrobenzo[D]oxazole-2-thiol is a highly versatile fluorescent dye that has found widespread use in scientific research. Its unique properties make it a valuable tool for studying a wide range of biological processes, from the movement of proteins in cells to the interactions between lipids and proteins in cell membranes. While there are some limitations to its use, the potential future directions for the development of new methods and techniques suggest that 7-Nitrobenzo[D]oxazole-2-thiol will continue to be an important tool for scientific research in the years to come.
Synthesemethoden
The synthesis of 7-Nitrobenzo[D]oxazole-2-thiol involves the reaction of 7-nitrobenzo[d]oxazole with thiourea. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is purified by column chromatography or recrystallization. The synthesis of 7-Nitrobenzo[D]oxazole-2-thiol is relatively straightforward and can be carried out in a standard organic chemistry laboratory.
Wissenschaftliche Forschungsanwendungen
7-Nitrobenzo[D]oxazole-2-thiol has found widespread use in scientific research due to its unique properties. It is a highly fluorescent molecule that can be excited by light in the blue-green range and emits light in the green-yellow range. This makes it an ideal tool for fluorescence microscopy, which is widely used in cell biology and neuroscience. 7-Nitrobenzo[D]oxazole-2-thiol can be attached to proteins and peptides using a variety of chemical methods, allowing researchers to track their movement and interactions in living cells and tissues.
Eigenschaften
CAS-Nummer |
101494-76-2 |
|---|---|
Produktname |
7-Nitrobenzo[D]oxazole-2-thiol |
Molekularformel |
C7H4N2O3S |
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
7-nitro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)5-3-1-2-4-6(5)12-7(13)8-4/h1-3H,(H,8,13) |
InChI-Schlüssel |
ZLFRXDKLEGRIRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
Synonyme |
7-Nitro-benzooxazole-2-thiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)




![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)




